Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18635840
Molecular Formula: C10H8BrClN2O2
Molecular Weight: 303.54 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate -](/images/structure/VC18635840.png)
Specification
Molecular Formula | C10H8BrClN2O2 |
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Molecular Weight | 303.54 g/mol |
IUPAC Name | ethyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-5-13-14-8(12)4-3-7(11)9(6)14/h3-5H,2H2,1H3 |
Standard InChI Key | PHAIGIOEISDLOM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C2C(=CC=C(N2N=C1)Cl)Br |
Introduction
Structural and Molecular Characteristics of Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridines are nitrogen-containing heterocycles that have garnered significant attention in medicinal and materials chemistry due to their structural versatility and bioactivity . The core structure consists of a five-membered pyrazole ring fused to a six-membered pyridine ring, creating a planar bicyclic system. Substituents on this framework, such as halogens (e.g., bromine, chlorine) and ester groups, modulate electronic properties, solubility, and biological interactions.
Substituent Effects on Electronic Configuration
Molecular Architecture of Ethyl 4-Bromo-7-Chloro-Pyrazolo[1,5-a]pyridine-3-Carboxylate
The target compound, ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate, has the molecular formula CHBrClNO and a molecular weight of 324.54 g/mol. Its structure is distinguished by three key substituents:
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Bromine at position 4, which participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
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Chlorine at position 7, contributing to steric and electronic effects.
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Ethyl ester at position 3, offering a handle for derivatization.
Comparative Analysis with Structural Analogs
The following table contrasts the target compound with related pyrazolo[1,5-a]pyridine derivatives:
The additional chlorine atom in the target compound increases molecular weight by ~55.4 g/mol compared to its 4-bromo-2-ethyl ester analog , while the ester group at position 3 enhances lipophilicity relative to carboxylic acid derivatives .
Synthetic Strategies for Pyrazolo[1,5-a]pyridine-3-Carboxylates
Multi-Component Reactions (MCRs)
A validated route to pyrazolo[1,5-a]pyridine-3-carboxylates involves MCRs using ethyl cyanoacetate, aldehydes, and ammonium acetate. For instance, 7-amino-6-cyano-2-methyl-5-arylpyrazolo[1,5-a]pyridine-3-carboxylates were synthesized via cyclocondensation, yielding products with >90% purity . Adapting this method, the target compound could be synthesized using:
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4-Bromo-7-chloropyridine-2-carbaldehyde as the aldehyde component.
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Ethyl cyanoacetate as the ester precursor.
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Ammonium acetate as the nitrogen source.
Reaction conditions typically involve refluxing in ethanol or acetic acid, followed by column chromatography for purification .
Halogenation Post-Functionalization
An alternative approach involves introducing halogens after constructing the pyrazolo[1,5-a]pyridine core. For example, ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate was synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane . Applying similar conditions, chlorination at position 7 could be achieved using sulfuryl chloride (SOCl) or chlorine gas.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key H NMR signals for analogous compounds include:
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Ethyl ester protons: A triplet at δ 1.29–1.32 ppm (CH) and a quartet at δ 4.25–4.30 ppm (CH) .
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Aromatic protons: Singlets or doublets between δ 7.08–8.22 ppm, influenced by substituents .
For the target compound, the deshielding effect of chlorine at position 7 is expected to shift nearby protons downfield by ~0.3–0.5 ppm compared to non-chlorinated analogs .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions with errors <5 ppm . The target compound’s molecular ion [M+H] is predicted at m/z 325.94 (calculated for CHBrClNO_2$$$$^+).
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
The LogP of ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is 2.96 , suggesting moderate lipophilicity. Introducing chlorine at position 7 is anticipated to increase LogP to ~3.2, enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
While direct data on the target compound is unavailable, pyrazolo[1,5-a]pyridines exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects . The bromine and chlorine substituents may potentiate interactions with hydrophobic binding pockets in enzymes or receptors.
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